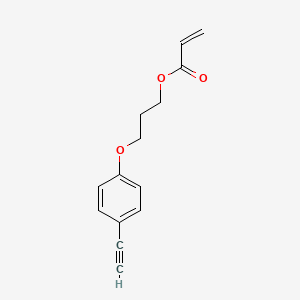
3-(4-Ethynylphenoxy)propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethynylphenoxy)propyl prop-2-enoate is an organic compound with the molecular formula C14H12O3 It is characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a propyl prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenoxy)propyl prop-2-enoate typically involves the reaction of 4-ethynylphenol with 3-chloropropyl prop-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropyl prop-2-enoate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(4-Ethynylphenoxy)propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The prop-2-enoate moiety can be reduced to form saturated esters.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenoxy ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy ring.
科学的研究の応用
3-(4-Ethynylphenoxy)propyl prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 3-(4-Ethynylphenoxy)propyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the prop-2-enoate moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
Uniqueness
3-(4-Ethynylphenoxy)propyl prop-2-enoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds
特性
CAS番号 |
484664-00-8 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-(4-ethynylphenoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C14H14O3/c1-3-12-6-8-13(9-7-12)16-10-5-11-17-14(15)4-2/h1,4,6-9H,2,5,10-11H2 |
InChIキー |
LKLPPXJYJRSBGF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


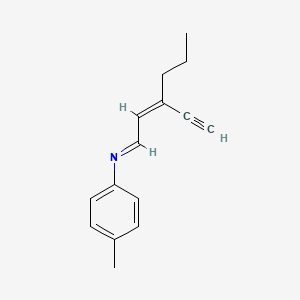

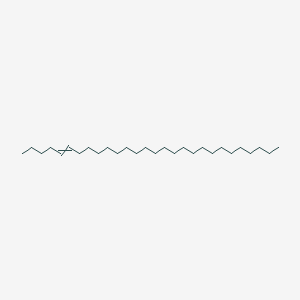
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
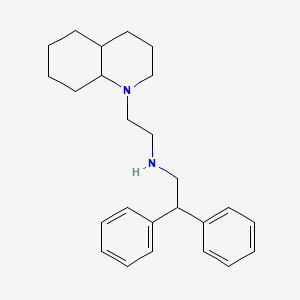
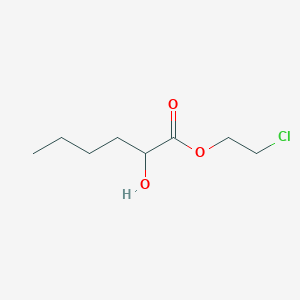
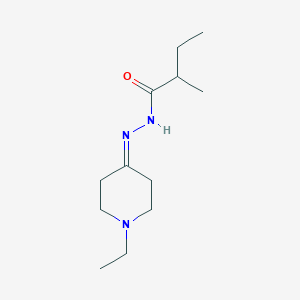
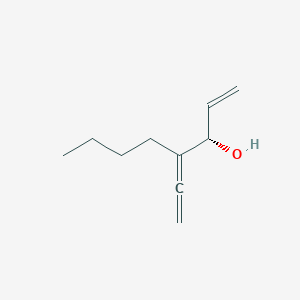
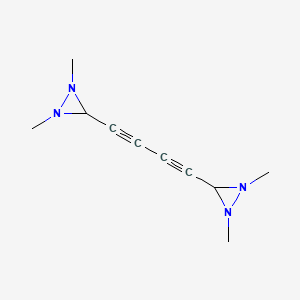
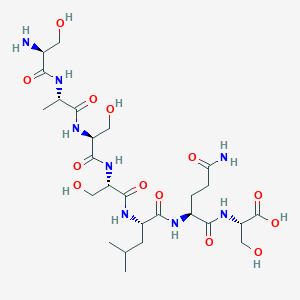
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)


